7-bromo-4-chloro-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

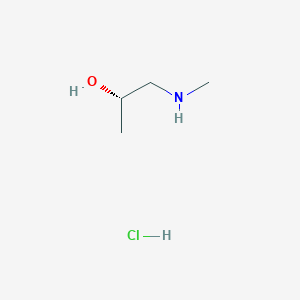

“7-bromo-4-chloro-1,3-benzothiazol-2-amine” is a chemical compound with the CAS Number: 1342623-73-7 . It has a molecular weight of 263.54 and is typically in the form of a powder . The IUPAC name for this compound is 7-bromo-4-chloro-1,3-benzothiazol-2-amine .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, often involves the reaction of substituted anilines with potassium thiocyanate . This process can be catalyzed by nano-BF3/SiO2, which is a reusable heterogeneous catalyst . The resulting 2-amino-substituted benzothiazoles are obtained in high to excellent yields and short reaction times under mild conditions .Molecular Structure Analysis

The InChI code for “7-bromo-4-chloro-1,3-benzothiazol-2-amine” is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) . This indicates the presence of bromine, chlorine, nitrogen, and sulfur atoms in the molecular structure.Chemical Reactions Analysis

Benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, have diverse chemical reactivities . They can undergo various chemical reactions, such as condensation with aldehydes, cyclization of o-bromophenylthioureas, and reactions with arylthioureas .Physical And Chemical Properties Analysis

“7-bromo-4-chloro-1,3-benzothiazol-2-amine” is a powder at room temperature . It has a molecular weight of 263.54 . The compound’s InChI code is 1S/C7H4BrClN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of 7-bromo-4-chloro-1,3-benzothiazol-2-amine, focusing on six unique applications:

HIV Treatment Research

This compound is used as a heterocyclic fragment in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections .

Pharmaceutical Synthesis

It serves as a key component in the development of NLRP3 modulators and sodium channel inhibitors , which show promise in treating proliferative disorders like cancer and pain disorders .

Anti-Inflammatory and Analgesic Research

Derivatives of benzothiazole, including this compound, are screened for anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .

Antibacterial Research

Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes and proteins crucial for bacterial survival and proliferation .

Agricultural Research

While specific details are not provided in the search results, benzoxazole derivatives, which are closely related to benzothiazole compounds, have been used in agricultural research .

Chemical Synthesis

This compound is also used in the synthesis of a variety of organic compounds beyond medical research, including applications in chemical research and development .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the target organism . The specific interactions and changes caused by 7-bromo-4-chloro-1,3-benzothiazol-2-amine require further investigation.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect the biochemical pathways of Mycobacterium tuberculosis

Result of Action

Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may inhibit the growth of Mycobacterium tuberculosis

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

Benzothiazole derivatives, including “7-bromo-4-chloro-1,3-benzothiazol-2-amine”, have been extensively studied due to their wide range of biological activities and medicinal applications . Future research could focus on developing novel synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-4-chloro-1,3-benzothiazol-2-amine involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent.", "Starting Materials": [ "4-chloro-1,3-benzothiazol-2-amine", "Bromine", "Suitable solvent" ], "Reaction": [ "Dissolve 4-chloro-1,3-benzothiazol-2-amine in a suitable solvent", "Add bromine dropwise to the reaction mixture with stirring", "Maintain the reaction mixture at a suitable temperature and stirring for a suitable time", "Isolate the product by filtration or other suitable means", "Purify the product by recrystallization or other suitable means" ] } | |

CAS番号 |

1342623-73-7 |

分子式 |

C7H4BrClN2S |

分子量 |

263.5 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。